molecular formula C15H15NO3S B2809066 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 1421528-53-1

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No. B2809066
CAS RN: 1421528-53-1
M. Wt: 289.35
InChI Key: XYBKAKGZSGKSTG-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-carboxamide, also known as DHβE, is a selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). It is a small molecule that has attracted significant attention due to its potential applications in scientific research.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including the one , have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . They could be used in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Complex Benzofuran Derivatives

Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Benzofuran Rings

Benzofuran compounds are used in the construction of benzofuran rings . A benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Potential Natural Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-12(9-16-15(18)14-2-1-7-20-14)10-3-4-13-11(8-10)5-6-19-13/h1-4,7-8,12,17H,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBKAKGZSGKSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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